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Compound of Interest

Compound Name: Methyl 4-(4-oxobutyl)benzoate

Cat. No.: B051388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 4-(4-oxobutyl)benzoate is a bifunctional organic molecule containing both an ester

and an aldehyde functional group. This unique structure makes it a valuable intermediate in the

synthesis of various pharmaceutical compounds and other complex organic molecules. A

thorough understanding of its spectroscopic properties is essential for its identification,

purification, and characterization in a research and development setting. This technical guide

provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) analysis of Methyl 4-(4-oxobutyl)benzoate, complete with expected

data, experimental protocols, and visual aids to facilitate comprehension.

Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for Methyl 4-(4-
oxobutyl)benzoate. This data is derived from computational predictions and analysis of

structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 4-(4-oxobutyl)benzoate (Solvent:

CDCl₃, Reference: TMS)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.78 Triplet (t) 1H
Aldehydic proton (-

CHO)

~7.95 Doublet (d) 2H
Aromatic protons

(ortho to -COOCH₃)

~7.30 Doublet (d) 2H
Aromatic protons

(meta to -COOCH₃)

~3.91 Singlet (s) 3H
Methyl ester protons (-

OCH₃)

~2.98 Triplet (t) 2H

Methylene protons

adjacent to the

aromatic ring (Ar-CH₂)

~2.78 Triplet (t) 2H

Methylene protons

adjacent to the

aldehyde (-CH₂-CHO)

~2.05 Quintet 2H
Methylene protons (-

CH₂-CH₂-CH₂-)

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 4-(4-oxobutyl)benzoate (Solvent:

CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~202.1 Aldehyde Carbonyl (C=O)

~166.8 Ester Carbonyl (C=O)

~144.5
Aromatic Carbon (quaternary, attached to the

butyl chain)

~129.9 Aromatic Carbon (CH, ortho to -COOCH₃)

~129.2
Aromatic Carbon (quaternary, attached to the

ester)

~128.2 Aromatic Carbon (CH, meta to -COOCH₃)

~52.1 Methyl Ester Carbon (-OCH₃)

~43.5
Methylene Carbon adjacent to the aldehyde (-

CH₂-CHO)

~35.0
Methylene Carbon adjacent to the aromatic ring

(Ar-CH₂)

~19.8 Methylene Carbon (-CH₂-CH₂-CH₂-)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for Methyl 4-(4-oxobutyl)benzoate
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Wavenumber (cm⁻¹) Intensity Assignment

~3050-3000 Medium Aromatic C-H stretch

~2950-2850 Medium Aliphatic C-H stretch

~2820, ~2720 Weak
Aldehyde C-H stretch (Fermi

doublet)

~1725 Strong Ester C=O stretch

~1715 Strong Aldehyde C=O stretch

~1610, ~1580 Medium-Weak Aromatic C=C stretch

~1280, ~1110 Strong Ester C-O stretch

Mass Spectrometry (MS)
Table 4: Predicted Key Mass Spectrometry Fragments for Methyl 4-(4-oxobutyl)benzoate

m/z Proposed Fragment Ion

206 [M]⁺ (Molecular Ion)

175 [M - OCH₃]⁺

147 [M - COOCH₃]⁺

133 [C₉H₉O]⁺

119 [C₈H₇O]⁺

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺

57 [C₄H₉]⁺ or [C₃H₅O]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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A generalized protocol for acquiring NMR spectra of an organic compound like Methyl 4-(4-
oxobutyl)benzoate is as follows:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1] The solution should be clear and

free of any particulate matter.

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane

(TMS), to the solution. TMS provides a reference signal at 0 ppm.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR

tube to a height of about 4-5 cm.[1]

Data Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the ¹H NMR

spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are generally

sufficient, but may be optimized to improve signal-to-noise ratio or resolution. For ¹³C NMR, a

larger number of scans is typically required due to the low natural abundance of the ¹³C

isotope.

Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a

Fourier transform. Phase the resulting spectrum and integrate the signals in the ¹H NMR

spectrum. Reference the spectra to the TMS signal.

Infrared (IR) Spectroscopy
For a solid sample such as Methyl 4-(4-oxobutyl)benzoate, the Attenuated Total Reflectance

(ATR) or KBr pellet method can be used. A general protocol for the thin solid film method is as

follows:

Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few

drops of a volatile solvent like methylene chloride or acetone.[2]

Film Deposition: Place a drop of this solution onto the surface of a salt plate (e.g., NaCl or

KBr).[2] Allow the solvent to evaporate completely, leaving a thin film of the compound on the

plate.[2]
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Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and

acquire the spectrum.

Background Correction: A background spectrum of the clean, empty salt plate should be

acquired and automatically subtracted from the sample spectrum by the instrument's

software.

Data Analysis: Identify the key absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)
Electron Ionization (EI) is a common method for the mass spectrometric analysis of relatively

small, volatile organic molecules.

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

The sample is vaporized in the ion source.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺).[3]

Fragmentation: The molecular ion, being highly energetic, often undergoes fragmentation to

produce smaller, charged fragments.[3]

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion abundance versus m/z.

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and

interpret the fragmentation pattern to elucidate the structure of the molecule.

Mandatory Visualization
Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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